Nalpha-[(benzyloxy)carbonyl]-N-(2-methoxyethyl)phenylalaninamide
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Overview
Description
Preparation Methods
The synthesis of Nalpha-[(benzyloxy)carbonyl]-N-(2-methoxyethyl)phenylalaninamide typically involves the protection of the amino group of phenylalanine using a benzyloxycarbonyl (Cbz) groupThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Nalpha-[(benzyloxy)carbonyl]-N-(2-methoxyethyl)phenylalaninamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the benzyloxycarbonyl group. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.
Scientific Research Applications
Nalpha-[(benzyloxy)carbonyl]-N-(2-methoxyethyl)phenylalaninamide has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving protein synthesis and enzyme interactions.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Nalpha-[(benzyloxy)carbonyl]-N-(2-methoxyethyl)phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can protect the amino group during chemical reactions, allowing for selective modifications. The 2-methoxyethyl group can influence the compound’s solubility and reactivity .
Comparison with Similar Compounds
Nalpha-[(benzyloxy)carbonyl]-N-(2-methoxyethyl)phenylalaninamide can be compared with other similar compounds, such as:
- Nalpha-[(benzyloxy)carbonyl]-N-(1R)-4-hydroxy-1-methyl-2-oxobutyl]-L-phenylalaninamide
- Nalpha-[(benzyloxy)carbonyl]-N-(1S)-1-(4-tert-butoxybenzyl)-3-diazo-2-oxopropyl]-L-phenylalaninamide These compounds share similar structural features but differ in their functional groups, which can affect their reactivity and applications .
Properties
Molecular Formula |
C20H24N2O4 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
benzyl N-[1-(2-methoxyethylamino)-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C20H24N2O4/c1-25-13-12-21-19(23)18(14-16-8-4-2-5-9-16)22-20(24)26-15-17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3,(H,21,23)(H,22,24) |
InChI Key |
AQYRGXCOSWGKLD-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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